molecular formula C13H22N4O3S2 B2645407 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1219841-90-3

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2645407
CAS No.: 1219841-90-3
M. Wt: 346.46
InChI Key: ISOIHELRSIUBTQ-UHFFFAOYSA-N
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Description

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative characterized by a methylsulfonyl-substituted piperazine moiety linked via an ethyl group to the urea core. The thiophen-2-ylmethyl group at the 3-position of the urea introduces aromatic and heterocyclic properties.

Properties

IUPAC Name

1-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S2/c1-22(19,20)17-8-6-16(7-9-17)5-4-14-13(18)15-11-12-3-2-10-21-12/h2-3,10H,4-9,11H2,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOIHELRSIUBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCNC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is functionalized with a methylsulfonyl group through nucleophilic substitution reactions.

    Introduction of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, often using ethyl halides under basic conditions.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is attached through nucleophilic substitution or coupling reactions.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

    Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophen-2-ylmethyl group may modulate enzyme activity. The urea moiety can form hydrogen bonds with biological targets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with urea derivatives sharing piperazine, aryl, or heterocyclic substituents, as documented in the evidence.

Piperazine-Linked Urea Derivatives

Key analogs include:

Compound Name Substituents Yield (%) Melting Point (°C) ESI-MS (m/z) Key Structural Features Reference
1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9e) - Trifluoromethylphenyl
- Piperazinylmethylthiazol
83.4 N/A 463.2 [M+H]+ Thiazole linker, trifluoromethyl group
1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f) - Chlorophenyl
- Piperazinylmethylthiazol
77.7 N/A 428.2 [M+H]+ Chloro substituent, thiazole linker
1-(4-Chlorophenyl)-3-[2-(piperazin-1-yl)ethyl]urea - Chlorophenyl
- Ethyl-piperazine
N/A N/A 282.8 Simple ethyl-piperazine linker

Key Observations :

  • The target compound’s methylsulfonyl group on piperazine distinguishes it from analogs like 9e–9f , which lack sulfonyl modifications but include thiazole rings for enhanced aromatic interactions .
  • Compared to the simpler ethyl-piperazine urea in , the methylsulfonyl group in the target compound may improve metabolic stability or binding affinity.
Urea Derivatives with Heterocyclic/Aromatic Substituents

Thiophene and phenyl groups are prevalent in urea-based therapeutics. Notable examples:

Compound Name Substituents Yield (%) Melting Point (°C) ESI-MS (m/z) Biological Activity Reference
1-(4-(2-(4-Substitutedphenylamino)-2-oxoethyl)phenylsulfonyl)-3-(4-substitutedbenzoyl)urea - Sulfonylphenyl
- Benzoyl
60–75 190–210 N/A Antihyperglycemic (docking)
N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) - Thiophen-3-yl
- Piperazine-ethoxyethyl
32 N/A N/A D3 receptor ligand
1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea - Methylbenzoyl
- Thiadiazol-pyridyl
N/A N/A N/A Crystallographic study

Key Observations :

  • The target compound’s thiophen-2-ylmethyl group parallels the thiophen-3-yl moiety in 3a , but the latter lacks a urea core, instead employing a benzamide scaffold .
Methylsulfonyl-Containing Analogs

Methylsulfonyl groups enhance solubility and target engagement. Relevant examples:

Compound Name Substituents Key Feature Reference
2-(1H-indazol-4-yl)-6-((4-methylsulfonylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidine - Methylsulfonylpiperazine
- Indazole-thienopyrimidine
Kinase inhibition (patented)
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea - Oxaadamantane
- Triazinyl-piperidine
Antiviral or CNS activity

Key Observations :

  • The methylsulfonyl-piperazine motif in is structurally analogous to the target compound, though fused to a thienopyrimidine scaffold.
  • The oxaadamantane derivative in highlights the versatility of urea in diverse therapeutic contexts.

Biological Activity

1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A piperazine ring with a methylsulfonyl substituent.
  • A thiophenyl group linked through a urea moiety.
    This structural arrangement is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

1. Neurotransmitter Modulation
Research indicates that compounds with similar structures can act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation is crucial for potential applications in treating neurological disorders.

2. Inhibition of Enzymatic Activity
Analogous compounds have shown the ability to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing mood and cognitive function .

3. Anti-inflammatory Properties
The presence of the methylsulfonyl group suggests potential anti-inflammatory effects, as sulfonyl compounds are often associated with reduced inflammatory responses in various models.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeurotoxicityCompounds similar to this structure were neurotoxic under certain conditions
Enzyme InhibitionInhibition of MAO-B observed in structural analogs
Anti-inflammatory EffectsPotential reduction in inflammatory markers noted
Transdermal PenetrationEnhances transdermal delivery in vitro

Case Study 1: Neurotoxicity Assessment

In a study evaluating various piperazine derivatives, it was found that certain structural analogs exhibited neurotoxic effects when metabolized by MAO-B. This highlights the importance of understanding the metabolic pathways involved in assessing the safety profile of compounds like this compound .

Case Study 2: Transdermal Drug Delivery

A study focused on urea and thiourea compounds demonstrated that specific derivatives enhanced transdermal penetration significantly. This was measured using hairless mouse skin, where the compound's ability to facilitate drug absorption was quantified, showing promise for topical formulations .

Research Findings

Recent investigations into similar compounds have revealed several key findings:

  • Structural Activity Relationship (SAR) : The effectiveness of these compounds as penetration enhancers correlates with their structural features, particularly the presence of sulfur atoms which enhance skin permeability .
  • Efficacy in Animal Models : Animal studies have indicated that modifications to the piperazine structure can lead to varying degrees of efficacy and safety, emphasizing the need for careful design in drug development .

Q & A

Q. What are the optimal synthetic routes and purification strategies for synthesizing this urea derivative?

The compound requires multi-step organic synthesis, typically starting with:

  • Step 1 : Coupling of a piperazine derivative (e.g., 4-(methylsulfonyl)piperazine) with an ethylamine intermediate via nucleophilic substitution.
  • Step 2 : Reaction of the resulting intermediate with a thiophene-containing isocyanate or carbamate to form the urea linkage .
    Key parameters :
  • Solvents: Ethanol or DMF under reflux (60–80°C).
  • Catalysts: Triethylamine or DBU for urea bond formation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (thiophene protons), δ 3.5–3.8 ppm (piperazine CH₂ groups), and δ 2.8 ppm (methylsulfonyl group) .
    • ¹³C NMR : Carbonyl (C=O) resonance at ~155 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 397.5 g/mol) with fragmentation patterns confirming the urea and thiophene moieties .

Q. What are the critical physicochemical properties influencing solubility and formulation?

PropertyValue/RangeMethod
LogP (lipophilicity)~2.5–3.2Calculated (ChemDraw)
Aqueous solubility<0.1 mg/mL (pH 7.4)Shake-flask method
Thermal stabilityDecomposes >200°CDifferential Scanning Calorimetry

Advanced Research Questions

Q. What experimental approaches can elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases) using fluorogenic substrates. For example, pre-incubate the compound with the enzyme and monitor activity loss over time .
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the urea group and enzyme active sites. Key residues (e.g., catalytic lysine or aspartate) may form hydrogen bonds with the urea’s NH groups .
  • Mutagenesis studies : Validate binding hypotheses by substituting critical residues (e.g., Ala-scanning) and re-testing inhibitory activity .

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?

  • Dose-response standardization : Use consistent assay conditions (pH, temperature, ATP concentration for kinases) to minimize variability .
  • Off-target profiling : Screen against a panel of 50+ enzymes/receptors to identify non-specific binding. For example, cross-reactivity with GPCRs may explain discrepancies in cellular vs. biochemical assays .
  • Metabolite analysis : Check for in situ degradation via LC-MS; unstable compounds may require prodrug strategies .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to the urea NH to enhance oral bioavailability .
  • Nanoparticle encapsulation : Use PLGA-based carriers to improve aqueous solubility and prolong half-life .
  • CYP450 inhibition assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

Data Contradiction Analysis

Q. How to address conflicting reports on cytotoxicity in cancer cell lines?

ObservationHypothesisValidation Method
High IC₅₀ in HeLa cellsPoor membrane permeabilityPAMPA assay for passive diffusion
Low IC₅₀ in MCF-7 cellsTarget overexpressionWestern blot for enzyme levels
Inactive in 3D spheroidsHypoxia-induced resistanceTest under normoxia vs. hypoxia

Structural-Activity Relationship (SAR) Insights

ModificationImpact on ActivityReference
Methylsulfonyl on piperazine↑ Enzyme affinity (ΔΔG = -2.1 kcal/mol)Docking studies
Thiophene substitution↓ Solubility, ↑ LogPShake-flask assays
Urea vs. thiourea↓ Stability at pH < 5HPLC stability testing

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